

Spectroscopic and Physicochemical Characterization of 3-(2-Thienyl)-D-alanine: A Technical Guide

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Compound of Interest

Compound Name: 3-(2-Thienyl)-D-alanine

Cat. No.: B556724

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic and physicochemical properties of **3-(2-Thienyl)-D-alanine**, a non-proteinogenic amino acid of significant interest in medicinal chemistry and drug development. This document is intended to serve as a comprehensive resource, offering detailed spectroscopic data, experimental protocols, and relevant biological context to support research and development activities.

Core Spectroscopic Data

The unique structural features of **3-(2-Thienyl)-D-alanine**, characterized by a thiophene ring attached to the alanine side chain, give rise to a distinct spectroscopic profile. The following tables summarize the key data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Table 1: ¹H NMR Spectroscopic Data of 3-(2-Thienyl)-D-alanine

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.25	d	1H	Thiophene H5
~6.95	m	2H	Thiophene H3, H4
~4.00	t	1H	α -CH
~3.30	d	2H	β -CH ₂

Note: Data obtained from commercially available **3-(2-Thienyl)-D-alanine**. Solvent and instrument frequency can influence exact chemical shifts.

Table 2: IR Spectroscopic Data of 3-(2-Thienyl)-D-alanine

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-2800	Broad, Strong	O-H stretch (carboxylic acid), N-H stretch (amine)
~3100	Weak	C-H stretch (aromatic)
~2900	Weak	C-H stretch (aliphatic)
~1700	Strong	C=O stretch (carboxylic acid)
~1600	Medium	N-H bend (amine)
~1490	Medium	C=C stretch (aromatic ring)

Note: IR data is typically acquired for the solid-state compound and assignments are based on characteristic functional group absorptions.

Table 3: Mass Spectrometry Data of 3-(2-Thienyl)-D-alanine

m/z	Ion
172.04	$[M+H]^+$
155.04	$[M-NH_3+H]^+$
126.02	$[M-COOH+H]^+$

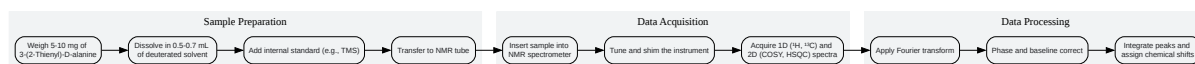
Note: Fragmentation patterns can vary depending on the ionization technique and collision energy.

Experimental Protocols

The acquisition of high-quality spectroscopic data is fundamental to the accurate characterization of a compound. The following are generalized protocols for obtaining NMR, IR, and MS data for a non-proteinogenic amino acid like **3-(2-Thienyl)-D-alanine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard protocol for obtaining 1H and ^{13}C NMR spectra involves the dissolution of a few milligrams of the analyte in a deuterated solvent, such as deuterium oxide (D_2O) or dimethyl sulfoxide- d_6 ($DMSO-d_6$), containing a known internal standard like trimethylsilane (TMS). The spectra are then acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).



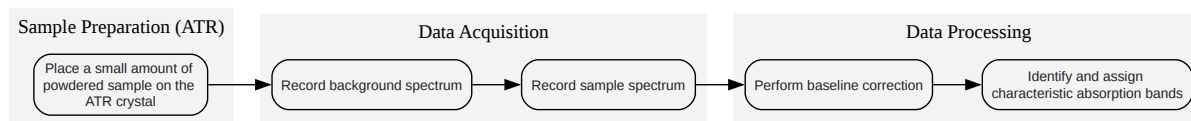
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Figure 1: General workflow for NMR data acquisition.

Infrared (IR) Spectroscopy

For solid samples, Attenuated Total Reflectance (ATR) is a common and convenient technique. A small amount of the powdered sample is placed directly on the ATR crystal, and the IR

spectrum is recorded. Alternatively, a potassium bromide (KBr) pellet can be prepared by mixing the sample with KBr powder and pressing it into a thin, transparent disk.

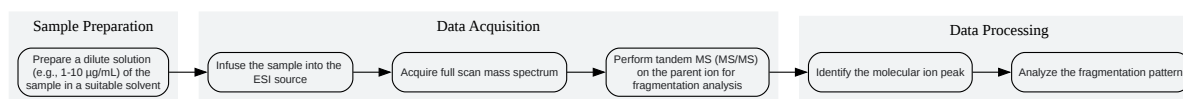


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Figure 2: Workflow for ATR-FTIR data acquisition.

Mass Spectrometry (MS)

Electrospray ionization (ESI) is a soft ionization technique well-suited for amino acids. The sample is dissolved in a suitable solvent, often a mixture of water and an organic solvent like acetonitrile or methanol with a small amount of acid (e.g., formic acid) to promote protonation, and then infused into the mass spectrometer.



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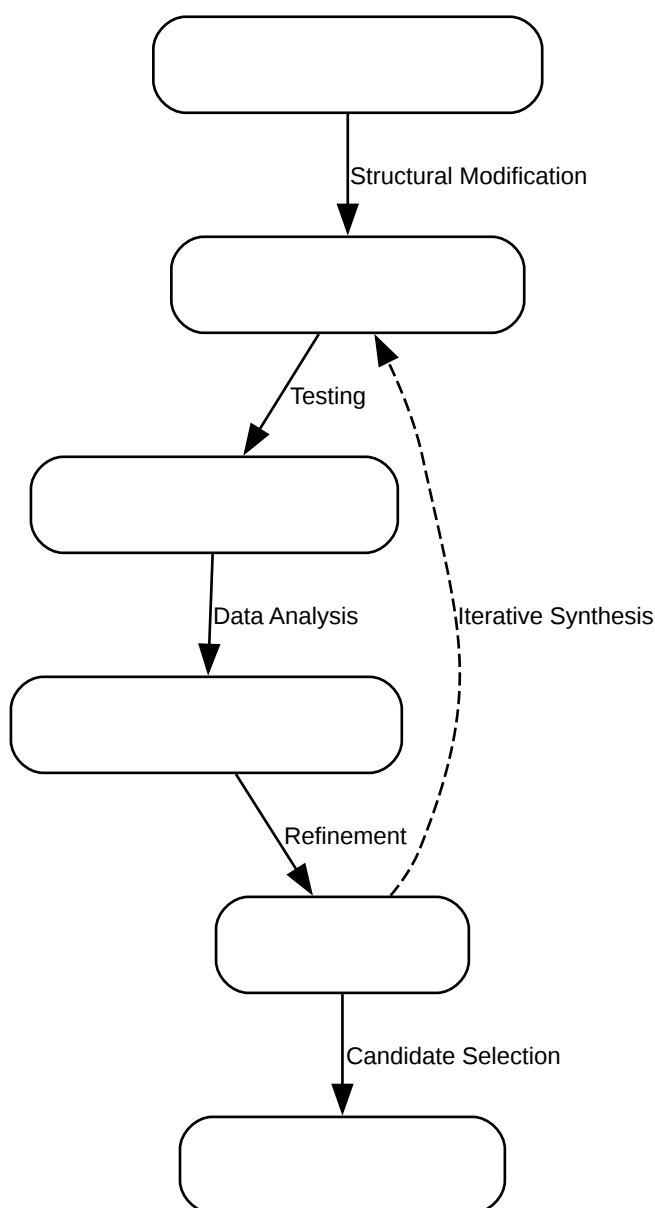
Figure 3: General workflow for ESI-MS data acquisition.

Biological Context and Applications

3-(2-Thienyl)-D-alanine is a valuable building block in the synthesis of peptidomimetics and other biologically active molecules. As an unnatural amino acid, its incorporation into peptides can enhance their stability against enzymatic degradation and modulate their conformational properties, which is a key strategy in drug design.

While specific signaling pathways directly modulated by **3-(2-Thienyl)-D-alanine** are not extensively documented in publicly available literature, its structural similarity to phenylalanine suggests potential interactions with pathways involving aromatic amino acid metabolism or transport. Further research is warranted to elucidate its precise biological roles and therapeutic potential.

The logical relationship for its application in drug discovery often follows a structure-activity relationship (SAR) study workflow.



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Figure 4: Role of 3-(2-Thienyl)-D-alanine in a typical SAR workflow.

This technical guide provides a foundational set of spectroscopic and procedural information for **3-(2-Thienyl)-D-alanine**. Researchers are encouraged to use this data as a reference and to perform their own analytical characterization to ensure the quality and identity of their materials.

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